Vanillin Vanillin Vanillin, also known as vanillaldehyde or 5-bromovanillin, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Vanillin has been detected in multiple biofluids, such as saliva, urine, and blood. Vanillin exists in all eukaryotes, ranging from yeast to humans. Vanillin is also a parent compound for other transformation products, including but not limited to, vanillin acetate, 5-nitrovanillin, and ethyl vanillin. Vanillin is a sweet, chocolate, and creamy tasting compound that can be found in a number of food items such as oil palm, roman camomile, shallot, and black radish. This makes vanillin a potential biomarker for the consumption of these food products. Vanillin is a potentially toxic compound.
Vanillin appears as white or very slightly yellow needles.
Vanillin is a member of the class of benzaldehydes carrying methoxy and hydroxy substituents at positions 3 and 4 respectively. It has a role as a plant metabolite, a flavouring agent, an antioxidant and an anticonvulsant. It is a member of phenols, a monomethoxybenzene and a member of benzaldehydes.
Brand Name: Vulcanchem
CAS No.: 121-33-5
VCID: VC0372448
InChI: InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
SMILES: COC1=C(C=CC(=C1)C=O)O
Molecular Formula: C8H8O3
Molecular Weight: 152.15g/mol

Vanillin

CAS No.: 121-33-5

Main Products

VCID: VC0372448

Molecular Formula: C8H8O3

Molecular Weight: 152.15g/mol

Vanillin - 121-33-5

CAS No. 121-33-5
Product Name Vanillin
Molecular Formula C8H8O3
Molecular Weight 152.15g/mol
IUPAC Name 4-hydroxy-3-methoxybenzaldehyde
Standard InChI InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
Standard InChIKey MWOOGOJBHIARFG-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=O)O
Canonical SMILES COC1=C(C=CC(=C1)C=O)O
Appearance Vanillin appears as white or very slightly yellow needles.,DryPowder; Liquid; PelletsLargeCrystals,Solid,WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Boiling Point 545 °F at 760 mm Hg (NTP, 1992)
285.0 °C
285 °C
Colorform White crystalline needles from water
White or off-white nonhygroscopic crystalline powde
Density 1.056 at 68 °F (NTP, 1992)
1.056
1.06 g/cm³
1.110-1.136
Flash Point 153 °C (307 °F) - closed cup
153 °C c.c.
Melting Point 178 to 181 °F (NTP, 1992)
81.5 °C
Mp 77-79 ° (dimorph.)
81-83 °C
81.5°C
Physical Description Vanillin appears as white or very slightly yellow needles.
DryPowder; Liquid; PelletsLargeCrystals
Solid
WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour
colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odou
Description Vanillin, also known as vanillaldehyde or 5-bromovanillin, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Vanillin has been detected in multiple biofluids, such as saliva, urine, and blood. Vanillin exists in all eukaryotes, ranging from yeast to humans. Vanillin is also a parent compound for other transformation products, including but not limited to, vanillin acetate, 5-nitrovanillin, and ethyl vanillin. Vanillin is a sweet, chocolate, and creamy tasting compound that can be found in a number of food items such as oil palm, roman camomile, shallot, and black radish. This makes vanillin a potential biomarker for the consumption of these food products. Vanillin is a potentially toxic compound.
Vanillin appears as white or very slightly yellow needles.
Vanillin is a member of the class of benzaldehydes carrying methoxy and hydroxy substituents at positions 3 and 4 respectively. It has a role as a plant metabolite, a flavouring agent, an antioxidant and an anticonvulsant. It is a member of phenols, a monomethoxybenzene and a member of benzaldehydes.
Shelf Life SLOWLY OXIDIZES SOMEWHAT ON EXPOSURE TO MOIST AIR; AFFECTED BY LIGHT
Solubility Slightly soluble (NTP, 1992)
0.07 M
11 mg/mL at 25 °C
In water, 1.102X10+4 mg/L at 25 °C
In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water.
Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether.
Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin
Solubility in water, g/100ml at 25 °C: 1.0
slightly soluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)
Synonyms 4-hydroxy-3-methoxybenzaldehyde
5-bromovanillin
5-chlorovanillin
vanillaldehyde
vanillin
vanillin, sodium salt
Vapor Density 5.2 (Air = 1)
Relative vapor density (air = 1): 5.2
Vapor Pressure 1 mm Hg at 225 °F (NTP, 1992)
1.18e-04 mmHg
1.18X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: (negligible)
PubChem Compound 1183
Last Modified Nov 11 2021
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